molecular formula C10H11N3O2 B13666939 Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13666939
M. Wt: 205.21 g/mol
InChI Key: ZSUHTWPOENGBDY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate include:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: Investigated for cancer and Proteus syndrome.

    Miransertib: Investigated for Proteus syndrome.

Uniqueness

What sets this compound apart is its unique imidazo[4,5-b]pyridine scaffold, which provides a versatile platform for the development of new drugs and materials. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-8-9(11-5-7)13-6(2)12-8/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

ZSUHTWPOENGBDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=C(N2)C

Origin of Product

United States

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